molecular formula C28H50O B1643890 4alpha-Methyl-5alpha-cholestan-3beta-ol

4alpha-Methyl-5alpha-cholestan-3beta-ol

Cat. No. B1643890
M. Wt: 402.7 g/mol
InChI Key: AMNBDMZNFAQUHN-YNHNSGJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha-methyl-5alpha-cholestan-3beta-ol is a cholestanoid.
4alpha-Methyl-5alpha-cholestan-3beta-ol is a natural product found in Plexaura homomalla, Scrippsiella trochoidea, and other organisms with data available.

Scientific Research Applications

Neurosteroid Analog Activity

17beta-Nitro-5alpha-androstan-3alpha-ol and its 3beta-methyl derivative are analogs of the endogenous neurosteroid allopregnanolone and have shown potent anticonvulsant and anxiolytic activities. These compounds modulate GABA(A) receptors and demonstrate bioactivity equivalent to or greater than allopregnanolone in seizure models and exhibit anxiolytic-like activity in animal models, indicating their potential application in neuroscience and pharmacology research (Runyon et al., 2009).

Plant Stanol Absorption and Distribution

Campestanol (24-methyl-5alpha-cholestan-3beta-ol) , a naturally occurring plant stanol, was studied for its absorption and distribution. The research found that campestanol has limited intestinal absorption and is rapidly removed from the body, even when consumed in significant amounts. The study highlighted the structural similarities between campestanol and cholesterol and their shared intestinal absorption pathways, which can be critical in understanding cholesterol metabolism and potential dietary interventions (Xu et al., 1999).

Steroid Metabolism

The metabolism of various androstan steroids in animal models was investigated, revealing insights into the metabolic pathways and potential bioactivity of these compounds. Studies have shown that certain steroids undergo specific hydroxylation, indicating the complex nature of steroid metabolism and its implications in various biological processes (Templeton & Kim, 1976).

properties

Product Name

4alpha-Methyl-5alpha-cholestan-3beta-ol

Molecular Formula

C28H50O

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H50O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-26,29H,7-17H2,1-6H3/t19-,20+,21+,22-,23+,24+,25+,26+,27-,28+/m1/s1

InChI Key

AMNBDMZNFAQUHN-YNHNSGJVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)CCCC(C)C

SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C

Canonical SMILES

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C

Origin of Product

United States

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